Guaiacol

Catalog No.
S1484517
CAS No.
90-05-1
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaiacol

Resolve low yields and impurities in vanillin and guaifenesin synthesis. Guaiacol’s ortho-methoxy substitution ensures high selectivity and atom economy, avoiding the non-selective alkylation of catechol and unrealistic HDO data from phenol.

  • Primary precursor for synthetic vanillin via glyoxylic acid route, achieving up to 88% VMA yield.
  • Mandatory for guaifenesin API; eliminates purification cycles caused by catechol’s over-alkylation.
  • Gold-standard G-type lignin model compound for catalytic HDO/demethoxylation studies, delivering realistic conversion metrics.
  • Optimized O-H BDE (84.54 kcal/mol) provides balanced radical scavenging for polymer and lipid stabilization.

CAS Number

90-05-1

Product Name

Guaiacol

IUPAC Name

2-methoxyphenol

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3

InChI Key

LHGVFZTZFXWLCP-UHFFFAOYSA-N

solubility

Slightly soluble (NTP, 1992)
Soluble in carbon tetrachloride
Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution
1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol
In water 18,700 mg/L at 25 °C
18.7 mg/mL at 15 °C
slightly soluble in water
very soluble (in ethanol)

Synonyms

o-Methoxy-phenol; 1-Hydroxy-2-methoxybenzene; 2-Hydroxyanisole; Anastil; Guaiacol; Guaiastil; Methylcatechol; o-Hydroxyanisole; O-Methoxyphenol; NSC 3815;

Canonical SMILES

COC1=CC=CC=C1O

The exact mass of the compound Guaiacol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 73° f (ntp, 1992)slightly soluble (ntp, 1992)18.7 mg/ml at 15 °csol in 150-200 parts water; sol in glycerol, glacial acetic acid, fixed alkali hydroxide soln; miscible with alcohol, chloroform, ether, oilssoluble in carbon tetrachloridemiscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution1 g /o-methoxyphenol/ is soluble in 60-70 ml water, in 1 ml glycerolin water 18,700 mg/l at 25 °c18.7 mg/ml at 15 °csolubility in water: very poorslightly soluble in watervery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols. It belongs to the ontological category of guaiacols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 g, 100 g, 500 g, 1 kg

Guaiacol (2-methoxyphenol) is a commercially critical di-oxygenated aromatic building block characterized by adjacent hydroxyl and methoxy groups. In industrial procurement, it serves as the primary precursor for the large-scale synthesis of artificial vanillin and active pharmaceutical ingredients (APIs) such as guaifenesin [1]. Its specific ortho-methoxy substitution lowers its O-H bond dissociation energy relative to unsubstituted phenol, granting it precisely tuned antioxidant properties [2]. Furthermore, guaiacol is the standard procurement choice for biomass valorization research, acting as the definitive model compound for evaluating the catalytic depolymerization of guaiacyl (G-type) lignin units.

Procurement Fit

1
Analytical marker for smoke taint glycoconjugate quantification in grapes and wine via HPLC-MS/MS SIDA workflows
2
Key intermediate in vanillin synthesis through Reimer-Tiemann reaction with β-cyclodextrin phase-transfer catalysis
3
Prototypical smoky-sensory benchmark for GC-O calibration and flavor formulation quality control

Substituting guaiacol with simpler or closely related phenolics introduces severe process inefficiencies and data inaccuracies. Attempting to use catechol (1,2-dihydroxybenzene) as a precursor requires a highly selective mono-methylation step to avoid the formation of veratrole (1,2-dimethoxybenzene), which inherently limits intermediate yields to approximately 65% and adds costly purification cycles [1]. Conversely, using phenol as a baseline in biomass hydrodeoxygenation (HDO) studies fails to replicate real-world conditions; phenol lacks the methoxy group required to test a catalyst's demethoxylation capability, artificially inflating apparent deoxygenation efficiency and rendering the resulting catalyst data useless for actual softwood lignin processing [2].

Interchangeability Risk

!
Radical scavenging kinetics differ substantially among 2-methoxyphenol analogs; conjugated side chains dramatically shift antioxidant capacity, limiting direct replacement.
!
Antimicrobial activity is compound-specific: guaiacol exhibits low activity against tested Pseudomonas strains, while thymol and carvacrol show measurable MIC values, precluding generic antibacterial substitution.
!
Odor threshold and sensory character cannot be replicated by alkylated or alkenylated derivatives; guaiacol’s exceptionally low threshold and smoky profile are not interchangeable with eugenol or 4-ethylguaiacol.

Direct Glyoxylic Acid Condensation Efficiency vs. Catechol

In the industrial synthesis of vanillin, guaiacol allows for direct condensation with glyoxylic acid. When utilizing an Al3+ catalyst, guaiacol achieves up to 88% selectivity for the critical intermediate 3-methoxy-4-hydroxymandelic acid (VMA) [1]. In contrast, utilizing catechol as a starting material requires a preliminary methoxylation step that typically caps at a 65% yield due to the competitive formation of dimethylated byproducts[2]. Procurement of guaiacol bypasses this inefficient mono-alkylation step entirely.

Evidence DimensionPrecursor step-count and intermediate yield for vanillin synthesis
Target Compound DataDirect condensation to VMA with 88% selectivity
Comparator Or BaselineCatechol (requires prior methoxylation capped at ~65% yield)
Quantified DifferenceEliminates one synthetic step and avoids a ~35% yield loss associated with catechol mono-methylation
ConditionsIndustrial glyoxylic acid condensation route (Al3+ catalyzed)

Procuring guaiacol directly maximizes throughput and atom economy in flavor and fragrance manufacturing by bypassing complex mono-alkylation controls.

DPPH Radical Scavenging EC₅₀
Head-to-head
Guaiacol EC₅₀ 39.0 μM; Isoeugenol 5.7 μM (6.8-fold difference)
Isoeugenol exhibits higher radical scavenging efficiency; supports differentiation in antioxidant screening contexts
DPPH assay in methanol; AE isoeugenol 0.029 vs guaiacol 0.003. Food Chemistry 2007.

Optimal O-H Bond Dissociation Energy for Controlled Antioxidant Activity

The radical scavenging capability and shelf stability of phenolic compounds are governed by their O-H Bond Dissociation Enthalpy (BDE). Gas-phase computational and experimental data establish guaiacol's O-H BDE at 84.54 kcal/mol [1]. This is 4.2 kcal/mol lower than phenol (88.74 kcal/mol), making guaiacol a significantly more active hydrogen-atom donor. However, its BDE is 2.9 kcal/mol higher than catechol (81.64 kcal/mol) [1]. This higher BDE relative to catechol prevents the rapid, uncontrolled auto-oxidation into quinones that frequently causes catalyst fouling and formulation degradation.

Evidence DimensionGas-phase O-H Bond Dissociation Enthalpy (BDE)
Target Compound Data84.54 kcal/mol
Comparator Or BaselinePhenol (88.74 kcal/mol) and Catechol (81.64 kcal/mol)
Quantified Difference4.2 kcal/mol lower than phenol (better scavenging); 2.9 kcal/mol higher than catechol (better stability)
ConditionsDFT/B3LYP computational modeling and experimental gas-phase validation

Guaiacol provides an ideal reactivity profile, offering better antioxidant performance than phenol without the rapid auto-oxidation to quinones seen in catechol.

Antibacterial Activity Ranking
Head-to-head
Thymol MIC 0.23 mM; Carvacrol 0.13 mM; Guaiacol among lowest activity in panel
Guaiacol shows low antibacterial activity against P. syringae, supporting exclusion from antimicrobial screening workflows
Broth dilution; four soybean strains. Universidad Nacional de Río Cuarto data.

Accurate Hydrodeoxygenation (HDO) Benchmarking for G-Type Lignin

In catalyst screening for biomass valorization, guaiacol provides the necessary steric and electronic complexity to model guaiacyl lignin. Over highly dispersed Pt/Al2O3-TiO2 composite catalysts at 260 °C and 1 MPa H2, guaiacol achieves >99% conversion with 99.9% selectivity for cyclohexane [1]. Because guaiacol requires the cleavage of both Ar-OH and Ar-OCH3 bonds, it accurately benchmarks a catalyst's ability to perform demethoxylation followed by deoxygenation. Phenol, lacking the methoxy group, bypasses this rate-limiting demethoxylation step, making it an inadequate baseline for evaluating catalysts intended for real softwood lignin.

Evidence DimensionCatalyst conversion rate and reaction pathway complexity
Target Compound Data>99% conversion and 99.9% cyclohexane selectivity via dual Ar-OH/Ar-OCH3 cleavage
Comparator Or BaselinePhenol (lacks methoxy group, requires only Ar-OH cleavage)
Quantified DifferenceGuaiacol enforces the rate-limiting demethoxylation step required to accurately mimic 100% of softwood lignin monomers
Conditions260 °C, 1 MPa H2, over Pt/Al2O3-TiO2 composite catalysts

For research procurement, using guaiacol instead of phenol ensures that HDO catalyst performance data is actually translatable to real-world lignocellulosic biomass refining.

Odor Threshold in Air
Cross-study comparable
Guaiacol ranked second lowest threshold among 26 guaiacol derivatives (range 0.00018–111 ng/L-air)
Exceptionally low odor threshold supports trace-level smoke taint marker use and sensory benchmark application
GC-O analysis; trained panel. Food Chemistry 2017.
Reimer-Tiemann Yield Enhancement
Head-to-head
Guaiacol + BCD: 32% more vanillin; Catechol + BCD: 25% more product
Guaiacol provides greater catalytic yield benefit under β-cyclodextrin, supporting process efficiency in vanillin manufacturing
β-cyclodextrin phase-transfer catalysis. Indian J. Chem. 1992.
HS-SPME-GC-MS Method Validation
Supporting evidence
LOQ 0.152 μg/L; linear 0.1–50 μg/L (r² 0.9982); recovery 99.2–116.0%; RSD < 0.82%
Supports reliable trace quantification of guaiacol in beverage matrices for flavor quality assessment
Deuterated ISTD used; spiked recovery at three levels. J. Food Safety Quality 2019.

Industrial Synthesis of Vanillin and APIs

Guaiacol is the mandatory starting material for the glyoxylic acid route to synthetic vanillin and the production of the expectorant guaifenesin. Its pre-installed ortho-methoxy group prevents the non-selective alkylation issues associated with catechol, ensuring high atom economy and intermediate selectivity (up to 88% VMA yield) during large-scale manufacturing [1].

Catalyst Development for Biomass Upgrading

In chemical engineering and materials science, guaiacol is procured as the gold-standard G-type lignin model compound. It is utilized to evaluate the demethoxylation and hydrodeoxygenation (HDO) efficiency of novel transition metal catalysts (such as Pt/Al2O3-TiO2), providing realistic conversion metrics that simpler aromatics like phenol cannot offer [2].

Polymer and Formulation Antioxidant

Due to its optimized O-H Bond Dissociation Enthalpy (84.54 kcal/mol), guaiacol is utilized as a stabilizer and radical scavenger in specialized plastics, rubbers, and lipid formulations. It offers a precise balance, providing stronger radical scavenging than phenol while resisting the rapid auto-oxidation to quinones that limits the utility of catechol [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Smoke taint glycoconjugate analysis in grapes/wine
HPLC-MS/MS SIDA method compatibility with deuterated ISTD
Cross-method comparability, glycoconjugate quantification accuracy in target matrix
Vanillin manufacturing via Reimer-Tiemann reaction
Yield response under β-cyclodextrin phase-transfer catalysis
Process efficiency, purity retention, and stability under reaction conditions
Sensory benchmark for smoky odor profiling
Exceptionally low odor detection threshold and prototypical smoky character
GC-O calibration consistency, sensory panel verification for quality control
Beverage flavor quality control analysis
HS-SPME-GC-MS method with low LOQ and wide linear range
Matrix-specific recovery and precision validation at production-relevant levels

Physical Description

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints.
Other Solid
White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon
Solid
Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour

Color/Form

Faintly yellowish, limpid, oily liquid or yellow crystals
White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid
Hexagonal prisms

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

124.052429494 Da

Monoisotopic Mass

124.052429494 Da

Boiling Point

399 to 403 °F at 760 mmHg (NTP, 1992)
205 °C

Flash Point

180 °F (NTP, 1992)
180 °F (open cup)

Heavy Atom Count

9

Taste

CAUSTIC, BURNING TASTE

Vapor Density

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink
1.1287 g/cu cm at 21 °C
1.129-1.140

LogP

1.32 (LogP)
1.32
log Kow = 1.32

Odor

Aromatic odor
CHARACTERISTIC SWEET ODOR, SLIGHTLY PHENOLIC

Odor Threshold

Odor threshold = 0.001-0.002 ppm (recognition)

Decomposition

When heated to decomposition material emits acrid smoke and irritating fumes.

Appearance

Assay:≥98%A colorless liquid

Melting Point

SOLIDIFIES at 82.4 °F (NTP, 1992)
32 °C
28 °C

UNII

6JKA7MAH9C

Related CAS

26247-00-7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

It is used medicinally as an expectorant, antiseptic, and local anesthetic. Guaiacol is used in traditional dental pulp sedation, and has the property of inducing cell proliferation; guaiacol is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation.

Therapeutic Uses

Disinfectants; Expectorants
Medication (Vet): ... Oral or parenteral mucolytic antiseptic antitussive in bronchopneumonias. ... Inhalant. In antiphlogistic, anodyne liquids on congested udders, in horse leg paints, and in poultices. Spray over tail biting swine to ... discourage cannibalism. Parenteral /dosage/ in camphorated oil. US mfr use 50 mg/mL concentration.
For the symptomatic relief of coughs associated with colds, bronchial catarrh, influenza and upper respiratory tract infections such as laryngitis and pharyngitis. Codeine is a well-known centrally acting cough suppressant. Guaiacol acts as an expectorant, loosening bronchial secretions in the respiratory tract. /Guaiacol, codeine combination/

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA08 - Creosote

Vapor Pressure

5 mmHg at 174 °F (NTP, 1992)
0.1 [mmHg]
0.103 mm Hg 25 °C

Pictograms

Irritant

Irritant

Other CAS

90-05-1
8001-58-9
8021-39-4

Absorption Distribution and Excretion

In rats, guaiacol is rapidly absorbed, being present in the blood 5 minutes after oral administration, and reaching its peak plasma concentration in about 10 minutes. Its elimination from the blood is usually as rapid.
Excreted by rabbits in combined form with sulfate (15%) and glucuronic acid (72%).
Medical experience indicates that toxic quantities can be absorbed through the skin quite readily.
Methoxyphenol largely absorbed from digestive tract and stored in blood, kidneys, and respiratory organs. Excreted by rabbits in combined form with sulfate (15%) and glucuronic acid (72%).

Metabolism Metabolites

Several strains of Aspergillus niger hydroxylated anisole to give o-hydroxyanisole as main product.
o-Methoxyphenol yields 3-methoxycatechol probably in rabbit; yields o-methoxyphenyl sulfate probably in rabbit. o-Methoxyphenol yields catechol in rat; yields 1,2-dimethoxybenzene in mouse, rabbit, guinea pig, and rat. /From table/

Wikipedia

Guaiacol

Drug Warnings

THE REPEATED ABSORPTION OF THERAPEUTIC DOSES FROM GASTROENTERIC TRACT MAY INDUCE SIGNS OF CHRONIC INTOXICATION, CHARACTERIZED BY DISTURBANCES OF VISION & DIGESTION (INCR PERISTALSIS & EXCRETION OF BODY FECES). IN ISOLATED CASES OF "SELF-MEDICATION", HYPERTENSION & ALSO GENERAL CARDIOVASCULAR COLLAPSE HAVE BEEN DESCRIBED.
WHEREVER CREOSOTE IS INDICATED FOR INTERNAL MEDICATION CREOSOTE FROM WOOD TAR SHOULD BE DISPENSED & UNDER NO CIRCUMSTANCES SHOULD CREOSOTE FROM COAL TAR BE GIVEN, UNLESS EXPLICITLY SO DIRECTED.
Do not use in Cats.

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Distillation of wood tar or coal tar; reaction of o-dichlorobenzene with alkali to form catechol, followed by methylation
Guaiacol is prepared by monomethylation of catechol using methyl halides or dimethyl sulfate. Monomethylation of catechol can also be accomplished with methanol in the presence of phosphoric acid, phosphates, or an ion exchanger.
... By mercuric oxide oxidation of lignin; ... by oxidation of anisole with trifluoroperoxyacetic acid; ... from acetovanillone and zinc chloride.
By extracting beechwood creosote with alcoholic potash, washing with ether, crystallizing potash compound from alcohol, and decomposing it with dilute sulfuric acid; also from ortho-anisidine by diazotization and subsequent action of dilute sulfuric acid.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Phenol, 2-methoxy-: ACTIVE
Constitutes 60-90% of beechwood creosote

Analytic Laboratory Methods

Method: OSHA PV2039; Procedure: gas chromatography with a flame ionization detector; Analyte: o-methoxyphenol; Matrix: air; Detection Limit: 0.05 mg/cu m.
Method: AOAC 938.15; Procedure: titrimetric method; Analyte: guaiacol; Matrix: drugs; Detection Limit: not provided.
TITRATION DETERMINATION FOR SOLID & LIQUID GUAIACOL CMPD. /GUAIACOL CMPD/
DETECTION LIMITS GIVEN FOR GUAIACOL ON SILICA GEL THIN-LAYER CHROMATOGRAPHIC FILMS & SILICA GEL 6 FILMS.
A COLORIMETRIC METHOD BASED ON THE FORMATION OF A BLUE COMPLEX OF GUAIACOL WITH REDUCED CHLORAMPHENICOL WAS DEVELOPED.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Methoxyphenol has been found to contribute to the carcinogenic effect of tobacco smoke in rats.
Absorption was delayed when ibuprofen and guaiacol administered simultaneously.

Stability Shelf Life

Darkens on exposure to air and light

Molecular Insights into the Contribution of Specialty Barley Malts to the Aroma of Bottom-Fermented Lager Beers

Michael Féchir, Klaas Reglitz, Veronika Mall, Jens Voigt, Martin Steinhaus
PMID: 34264656   DOI: 10.1021/acs.jafc.1c01846

Abstract

Specialty barley malts provide unique aroma characteristics to beer; however, the transfer of specialty malt odorants to beer has not yet been systematically studied. Therefore, three beers were brewed: (1) exclusively with kilned base barley malt, (2) with the addition of a caramel barley malt, and (3) with the addition of a roasted barley malt. Major odorants in the beers were identified by aroma extract dilution analysis followed by quantitation and calculation of odor activity values (OAVs). The caramel malt beer was characterized by outstandingly high OAVs for odorants such as (
)-β-damascenone, 2-acetyl-1-pyrroline, methionol, 2-ethyl-3,5-dimethylpyrazine, and 4-hydroxy-2,5-dimethylfuran-3(2
)-one, whereas the highest OAV for 2-methoxyphenol was obtained in the roasted malt beer. Quantifying odorants in the malts revealed that the direct transfer from malt to beer played only a minor role in the amount of malt odorants in the beers, suggesting a substantial formation from precursors and/or a release of encapsulated odorants during brewing.


QM-Cluster Model Study of the Guaiacol Hydrogen Atom Transfer and Oxygen Rebound with Cytochrome P450 Enzyme GcoA

Qianyi Cheng, Nathan J DeYonker
PMID: 33784103   DOI: 10.1021/acs.jpcb.0c10761

Abstract

The key step of the O-demethylation of guaiacol by GcoA of the cytochrome P450-reductase pair was studied with DFT using two 10-residue and three 15-residue QM-cluster models. For each model, two reaction pathways were examined, beginning with a different guaiacol orientation. Based on this study, His354, Phe349, Glu249, and Pro250 residues were found to be important for keeping the heme in a planar geometry throughout the reaction. Val241 and Gly245 residues were needed in the QM-cluster models to provide the hydrophobic pocket for an appropriate guaiacol pose in the reaction. The aromatic triad Phe75, Phe169, and Phe395 may be necessary to facilitate guaiacol migrating into the enzyme active site, but it does not qualitatively affect kinetics and thermodynamics of the proposed mechanism. All QM-cluster models created by
agree very well with previous experimental work. This study provides details for better understanding enzymatic O-demethylation of lignins to form catechol derivatives by GcoA.


10-Dehydrogingerdione ameliorates renal endoplasmic reticulum/oxidative stress and apoptosis in alcoholic nephropathy induced in experimental rats

Gehad M Elnagar, Mohamed M Elseweidy, Nesreen M I M Elkomy, Naif A Al-Gabri, Mohamed Shawky
PMID: 34081991   DOI: 10.1016/j.lfs.2021.119673

Abstract

Chronic alcoholism induces kidney injury (KI), leading to increased mortality in alcoholic hepatitis patients. Endoplasmic reticulum stress (ER) represents the main initiator of kidney diseases and alcoholic nephropathy.
We used alcoholic nephropathy rat model followed by 10-dehydrogingerdione (10-DHGD) intake as potential modulator. This is to focus on ER/oxidative stress/inflammatory and apoptotic pathways involvement.
Alcoholic nephropathy was induced by alcohol administration (3.7 g/kg/body weight) orally and daily for 45 days. 10-DHGD (10 mg/kg/day) was administered either alone or along with alcohol.
Our results demonstrated significant increase in kidney function parameters like f creatinine, urea, uric acid, and blood urea nitrogen (BUN) levels. Renal ER/oxidative stress markers such as cytochrome P450 family two subfamily E member 1 (CYP2E1), C/EBP homologous protein (CHOP), and endoplasmic glucose-regulated protein 78 (GRP-78) demonstrated also significant increase. Inflammatory mediators like nuclear factor-kappa B (NF-kB), tumor necrosis factor-α (TNF-α), and transforming growth factor-β (TGF-β along with apoptotic marker caspase-3 behaved similarly. Antioxidant molecules like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase demonstrated marked decrease.
10-DHGD administration resulted in significant modulation represented by an enhancement in the kidney functions and the histopathological patterns in a conclusion of its potential to ameliorate the pathological changes (kidney injury) induced by alcohol intake.


Gigantol inhibits proliferation and enhances DDP-induced apoptosis in breast-cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway

Jiahui Huang, Chenxing Liu, Shuna Duan, Ji Lin, Yingyi Luo, Shengchang Tao, Shangping Xing, Xiaofeng Zhang, Haiyan Du, Huan Wang, Chunlei Huang, Gang Wei
PMID: 33737087   DOI: 10.1016/j.lfs.2021.119354

Abstract

Gigantol is a bibenzyl compound isolated from orchids of the genus Dendrobium. Gigantol has been demonstrated to possess various pharmacologic (including anticancer) effects. Cisplatin (DDP) has been used and studied as the first-line agent for breast cancer (BC) treatment. Often, its efficacy is jeopardized due to intolerance and organ toxicity. We investigated if gigantol could enhance the anticancer effects of DDP in BC cells and its underlying mechanism of action.
The potential pathway of gigantol in BC cells was detected by network-pharmacology and molecular-docking studies. The proliferation and apoptosis of BC cell lines were measured by the MTT assay, colony formation, Hoechst-33342 staining, and flow cytometry. Protein expression was measured by western blotting.
Gigantol could inhibit proliferation of BC cells and enhance DDP-induced apoptosis. According to the results of western blotting, gigantol reinforced DDP-induced anticancer effects through downregulation of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway in BC cells. The effects were consistent with those of the pathway inhibitor LY294002.
Our data might provide new insights into the underlying antitumor effect of gigantol in BC cells. This enhancement effect in the combination of gigantol and DDP may provide many therapeutic benefits in clinical treatment regimens against BC.


The protective role of Zingerone in a murine asthma model via activation of the AMPK/Nrf2/HO-1 pathway

Yingjie Zhu, Chunyan Wang, Jingjing Luo, Shucheng Hua, Dan Li, Liping Peng, Hongmei Liu, Lei Song
PMID: 33725040   DOI: 10.1039/d0fo01583k

Abstract

Asthma is one of the most common illnesses associated with chronic airway inflammation; however, there are currently no effective therapies apart from glucocorticoids. Zingerone (ZIN), an active compound isolated from ginger, has been reported to have a broad spectrum of pharmacological properties. In this study, Zingerone was administrated to H
O
-stimulated mouse airway epithelial cell line MLE12 cells and asthmatic mice. The concentration of cytokines was evaluated using enzyme-linked immunosorbent assay (ELISA). Hematoxylin-eosin (HE), Periodic Acid-Schiff (PAS) and Masson staining were used for histological analyses. Protein levels in cells or lung tissues were determined using western blot, immunohistochemistry staining. The results showed that treatment with Zingerone dramatically inhibited oxidative stress and the inflammatory response in MLE12 cells stimulated with H
O
and asthmatic mice. Furthermore, Zingerone treatment could decrease the expression of phosphorylated (p)-IκBα and p65 (nuclear) and increase the expression of phosphorylation of AMP-activated protein kinase (p-AMPK), nuclear factor erythroid-2-related factor 2 (Nrf2), and hemeoxygenase-1 (HO-1) to alleviate oxidative damage and inflammation both in vivo and in vitro. In addition, Zingerone treatment reduced the exudation and infiltration of inflammatory cells and suppressed goblet cell hyperplasia in a murine asthma model. Treatment with Zingerone also decreased the level of interleukin (IL)-4, IL-5, IL-13, and increased the level of interferon gamma (IFN-γ) in the BALF and attenuated airway hyperresponsiveness (AHR). However, inhibition of AMPK or Nrf2 suppressed the cellular protective, antioxidative, and anti-inflammatory properties of Zingerone. Taken together, these results demonstrate that Zingerone possesses the potential to relieve asthma via upregulating the AMPK/Nrf2/HO-1 signaling pathway.


Improvement of Oral Bioavailability and Anti-Tumor Effect of Zingerone Self-Microemulsion Drug Delivery System

Xia Cao, Qin Zhu, Qi-Long Wang, Michael Adu-Frimpong, Chun-Mei Wei, Wen Weng, Rui Bao, Ya-Ping Wang, Jiang-Nan Yu, Xi Ming Xu
PMID: 33610568   DOI: 10.1016/j.xphs.2021.01.037

Abstract

This study sought to prepare a self-microemulsion drug delivery system containing zingerone (Z-SMEDDS) to improve the low oral bioavailability of zingerone and anti-tumor effect. Z-SMEDDS was characterized by particle size, zeta potential and encapsulation efficiency, while its pharmacokinetics and anti-tumor effects were also evaluated. Z-SMEDDS had stable physicochemical properties, including average particle size of 17.29 ± 0.07 nm, the zeta potential of -22.81 ± 0.29 mV, and the encapsulation efficiency of 97.96% ± 0.02%. In vitro release studies have shown the release of zingerone released by Z-SMEDDS was significantly higher than free zingerone in different release media. The relative oral bioavailability of Z-SMEDDS was 7.63 times compared with free drug. Meanwhile, the half inhibitory concentration (IC50)of Z-SMEDDS and free zingerone was 8.45 μg/mL and 13.30 μg/mL, respectively on HepG2. This study may provide a preliminary basis for further clinical research and application of Z-SMEDDS.


Efficient Biosynthesis of Raspberry Ketone by Engineered

Bo Yang, Pu Zheng, Dan Wu, Pengcheng Chen
PMID: 33593064   DOI: 10.1021/acs.jafc.0c07697

Abstract

Raspberry ketone (RK), the main aroma compound of raspberry fruit, has applications in cosmetics, food industry, and pharmaceutics. In this study, we biosynthesized RK via the catalytic reduction of 4-hydroxybenzylidenacetone using a whole-cell biocatalyst. Reductase
RZS1 from
and glucose dehydrogenase
GDH from
were expressed in
to regenerate NADPH for the whole-cell catalytic reaction. Following the optimization of balancing the coexpression of two enzymes in pRSFDuet-1, we obtained 9.89 g/L RK with a conversion rate of 98% and a space-time yield of 4.94 g/(L·h). The optimum conditions are 40 °C, pH 5.5, and a molar ratio of substrate to auxiliary substrate of 1:2.5. Our study findings provide a promising method of biosynthesizing RK.


Streptomyces tunisiensis DSM 42037 mediated bioconversion of ferulic acid released from barley bran

Nedra Slama, Houda Mankai, Ferid Limam
PMID: 33748917   DOI: 10.1007/s11274-021-03031-4

Abstract

Streptomyces tunisiensis DSM 42037 exhibited growth capacity on a minimum medium containing 1% barley bran. This peculiar strain released 83.5% of total ferulic acid present in barley bran after 5 days of incubation and the highest amount of released ferulic acid (19 mg/L) was observed on the 3rd day of incubation. The concentrated supernatant of S. tunisiensis also released ferulic acid from the parietal arabinoxylan complex of barley bran. This strain was able to convert the free ferulic acid into 4-vinyl guaiacol (14 mg/L) and acetovanillone (12 mg/L) at molar yield of 97% and 83% respectively. The biotransformation products were successively purified by preparative thin layer and silica gel column chromatography followed by HPLC and identified by
H nuclear magnetic resonance. Streptomyces tunisiensis DSM 42037 could have potential applications in the food, pharmaceutical and cosmetic industries thanks to its ability in biotransforming ferulic acid into 4-vinyl guaiacol and acetovanillone.


Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects

William R Swindell, Manpreet Randhawa, Geovani Quijas, Krzysztof Bojanowski, Ratan K Chaudhuri
PMID: 34445461   DOI: 10.3390/ijms22168756

Abstract

Tetrahexyldecyl Ascorbate (THDC) is an L-ascorbic acid precursor with improved stability and ability to penetrate the epidermis. The stability and transdermal penetration of THDC, however, may be compromised by the oxidant-rich environment of human skin. In this study, we show that THDC is a poor antioxidant that degrades rapidly when exposed to singlet oxygen. This degradation, however, was prevented by combination with acetyl zingerone (AZ) as a stabilizing antioxidant. As a standalone ingredient, THDC led to unexpected activation of type I interferon signaling, but this pro-inflammatory effect was blunted in the presence of AZ. Moreover, the combination of THDC and AZ increased expression of genes associated with phospholipid homeostasis and keratinocyte differentiation, along with repression of
and
expression, inhibition of MMP enzyme activity, and increased production of collagen proteins by dermal fibroblasts. Lastly, whereas THDC alone reduced viability of keratinocytes exposed to oxidative stress, this effect was completely abrogated by the addition of AZ to THDC. These results show that AZ is an effective antioxidant stabilizer of THDC and that combination of these products may improve ascorbic acid delivery. This provides a step towards reaching the full potential of ascorbate as an active ingredient in topical preparations.


Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase

Fei Zhou, Robert L Last, Eran Pichersky
PMID: 33793924   DOI: 10.1093/plphys/kiaa096

Abstract

The hormone salicylic acid (SA) plays crucial roles in plant defense, stress responses, and in the regulation of plant growth and development. Whereas the biosynthetic pathways and biological functions of SA have been extensively studied, SA catabolism is less well understood. In this study, we report the identification and functional characterization of an FAD/NADH-dependent SA 1-hydroxylase from tomato (Solanum lycopersicum; SlSA1H), which catalyzes the oxidative decarboxylation of SA to catechol. Transcript levels of SlSA1H were highest in stems and its expression was correlated with the formation of the methylated catechol derivatives guaiacol and veratrole. Consistent with a role in SA catabolism, SlSA1H RNAi plants accumulated lower amounts of guaiacol and failed to produce any veratrole. Two O-methyltransferases involved in the conversion of catechol to guaiacol and guaiacol to veratrole were also functionally characterized. Subcellular localization analyses revealed the cytosolic localization of this degradation pathway. Phylogenetic analysis and functional characterization of SA1H homologs from other species indicated that this type of FAD/NADH-dependent SA 1-hydroxylases evolved recently within the Solanaceae family.


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